molecular formula C9H9N3O4S2 B1462733 3-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid CAS No. 1153942-75-6

3-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid

Cat. No. B1462733
CAS RN: 1153942-75-6
M. Wt: 287.3 g/mol
InChI Key: AIBPPZUTSBIQSU-UHFFFAOYSA-N
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Description

“3-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 1153942-75-6 . It has a molecular weight of 287.32 . The IUPAC name for this compound is 3-{[(1-methyl-1H-pyrazol-4-yl)amino]sulfonyl}-2-thiophenecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9N3O4S2/c1-12-5-6(4-10-12)11-18(15,16)7-2-3-17-8(7)9(13)14/h2-5,11H,1H3,(H,13,14) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 287.32 . The InChI code for this compound is 1S/C9H9N3O4S2/c1-12-5-6(4-10-12)11-18(15,16)7-2-3-17-8(7)9(13)14/h2-5,11H,1H3,(H,13,14) .

Scientific Research Applications

Pharmaceutical Research: Potential Therapeutic Agent

This compound has been explored for its potential use as a therapeutic agent. Its structure suggests it could be useful in the design of drugs targeting various diseases. For instance, derivatives of this compound have been investigated for their role as γ-secretase modulators . These are important in Alzheimer’s disease research, as γ-secretase is an enzyme involved in the production of amyloid-beta peptides, which are implicated in the disease’s pathology.

Cancer Treatment: JAK2 Inhibition

The compound’s ability to act as a JAK2 inhibitor is significant for myeloproliferative disorders therapy . JAK2 is a kinase that, when mutated, can lead to various types of blood cancers. Inhibitors of JAK2 can help manage these conditions by controlling cell proliferation.

Anti-Fibrotic Applications: TGF-β1 and Active A Signaling Inhibitors

Research has also looked into the use of this compound in anti-fibrotic therapies, particularly as inhibitors of TGF-β1 and active A signaling . These pathways are crucial in the development of fibrosis, and their inhibition could lead to treatments for diseases like systemic sclerosis and liver cirrhosis.

Oncology: c-Met Kinase Inhibition

The compound has been studied for its potential as an inhibitor of c-Met kinase , which is relevant in the context of cancer treatment . c-Met is a protein that, when overexpressed or mutated, can lead to tumor growth and metastasis. Inhibitors of c-Met kinase can therefore be valuable in oncology.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

While specific future directions for this compound are not available in the retrieved data, pyrazole derivatives have attracted attention due to their interesting pharmacological properties . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents . This suggests potential future research directions in these areas.

properties

IUPAC Name

3-[(1-methylpyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4S2/c1-12-5-6(4-10-12)11-18(15,16)7-2-3-17-8(7)9(13)14/h2-5,11H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBPPZUTSBIQSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NS(=O)(=O)C2=C(SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid
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3-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid

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